3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group attached to a dimethylpropan-1-amine backbone, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby exerting its antidepressant and anxiolytic effects. The compound’s cyclopropyl group is thought to play a crucial role in its binding affinity and selectivity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropan-1-amine hydrochloride
- Cyclopropylmethylamine hydrochloride
- 3-Cyclopropyl-2,2-dimethylpropan-1-amine
Uniqueness
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride stands out due to its unique structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 155.21 g/mol. The presence of a cyclopropyl group enhances its binding affinity to various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that this compound may modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters. This modulation can lead to potential antidepressant and anxiolytic effects. The compound's ability to interact with specific receptors involved in neurotransmitter pathways is crucial for understanding its therapeutic potential.
Key Biological Interactions
The compound has been shown to interact with various receptors and enzymes, including:
- 5-HT Receptors : Potential influence on serotonin levels.
- Adrenergic Receptors : Possible effects on cardiovascular functions.
- Adenylate Cyclase : Implications in signal transduction pathways.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity Type | Description |
---|---|
Antidepressant Activity | Inhibits reuptake of neurotransmitters such as serotonin and norepinephrine. |
Anxiolytic Effects | Modulates anxiety-related pathways through receptor interactions. |
Antimicrobial Potential | Preliminary studies suggest some antibacterial properties against specific pathogens. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neurotransmitter Modulation : A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent.
- Anxiolytic Effects : In behavioral assays, the compound reduced anxiety-like behaviors in rodents, indicating its effectiveness in anxiety management.
- Antimicrobial Activity : Preliminary tests showed that this compound exhibited inhibitory effects on certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Future Directions
Further research is essential to elucidate the detailed mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
- Clinical Trials : To assess therapeutic potential in human subjects for conditions such as depression and anxiety.
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,6-9)5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMLMXOIDIWVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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